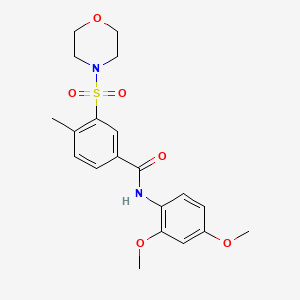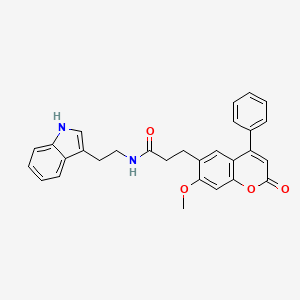![molecular formula C15H12BrN5O B12205826 2-(4-bromophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12205826.png)
2-(4-bromophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a bromophenyl group and a tetrazolylphenyl group, making it a compound of interest in various fields of scientific research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the reaction of 4-bromobenzylamine with 3-(1H-tetrazol-1-yl)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
2-(4-bromophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the tetrazolyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide
- 2-(4-fluorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide
- 2-(4-methylphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide
Uniqueness
2-(4-bromophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and selectivity towards certain molecular targets compared to its analogs with different substituents.
Properties
Molecular Formula |
C15H12BrN5O |
|---|---|
Molecular Weight |
358.19 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-[3-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C15H12BrN5O/c16-12-6-4-11(5-7-12)8-15(22)18-13-2-1-3-14(9-13)21-10-17-19-20-21/h1-7,9-10H,8H2,(H,18,22) |
InChI Key |
GQRFODNFQYNQGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(5-Chloro-2-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyri midin-8-yl]furan](/img/structure/B12205744.png)
![7-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol](/img/structure/B12205751.png)
![5-chloro-N-(2,5-dichlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B12205758.png)
![methyl 4-{(3E)-1-(furan-2-ylmethyl)-3-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B12205759.png)

![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B12205767.png)
![4-(4-hydroxyphenyl)-8-methyl-2-(piperidin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12205780.png)
methanone](/img/structure/B12205785.png)
![2-{[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B12205795.png)
![7-(naphthalen-1-yl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B12205798.png)
![3-chloro-4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B12205835.png)
![N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B12205842.png)

![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea](/img/structure/B12205850.png)
